molecular formula C26H33N3O2 B4264105 N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide

N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide

Número de catálogo B4264105
Peso molecular: 419.6 g/mol
Clave InChI: FEYWCHSZOSNSSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide, also known as AEE788, is a small molecule inhibitor that has been widely used in scientific research. It is a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which play critical roles in cancer development and progression. AEE788 has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for cancer treatment.

Mecanismo De Acción

N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide inhibits the tyrosine kinase activity of EGFR and VEGFR by binding to the ATP-binding pocket of the receptors. This leads to the inhibition of downstream signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK, which are involved in cell proliferation, survival, and angiogenesis. N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide also induces apoptosis and cell cycle arrest in cancer cells, and inhibits the migration and invasion of cancer cells. The dual inhibition of EGFR and VEGFR by N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide has been shown to have synergistic effects on tumor growth inhibition and angiogenesis inhibition.
Biochemical and Physiological Effects
N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. It inhibits the phosphorylation of EGFR and VEGFR, as well as downstream signaling molecules such as Akt, ERK, and STAT3. It also decreases the expression of anti-apoptotic proteins such as Bcl-2 and increases the expression of pro-apoptotic proteins such as Bax. N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide reduces the expression of angiogenic factors such as VEGF and PDGF, and inhibits the formation of new blood vessels in tumors. N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide has also been shown to have immunomodulatory effects by increasing the infiltration of immune cells into tumors and enhancing the antitumor immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for EGFR and VEGFR, which allows for specific inhibition of these receptors. N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide has been extensively studied in preclinical models, and its mechanism of action is well characterized. However, there are also some limitations to the use of N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide in lab experiments. It has a relatively short half-life and requires frequent dosing to maintain effective concentrations. It also has poor solubility in aqueous solutions, which can limit its use in certain assays.

Direcciones Futuras

There are several future directions for the study of N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Clinical trials are needed to evaluate the safety and efficacy of N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide in humans, and to identify biomarkers of response. Another direction is to explore the use of N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide in combination with other targeted therapies or immunotherapies, to enhance treatment outcomes and overcome resistance. N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide can also be used as a tool compound to study the role of EGFR and VEGFR signaling in cancer biology and to identify potential therapeutic targets. Finally, further research is needed to optimize the synthesis and purification methods of N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide, and to develop novel formulations and delivery systems to improve its pharmacokinetic properties.

Aplicaciones Científicas De Investigación

N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, lung cancer, glioblastoma, and head and neck cancer. It has been shown to inhibit tumor growth, angiogenesis, and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy. N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide has also been investigated in combination with other targeted therapies, such as mTOR inhibitors and MEK inhibitors, to overcome resistance and improve treatment outcomes. In addition, N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide has been used as a tool compound to study the role of EGFR and VEGFR signaling in cancer biology and to identify potential biomarkers of response.

Propiedades

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c1-5-29(6-2)15-14-27-26(30)23-17-25(28-24-13-8-7-12-22(23)24)20-10-9-11-21(16-20)31-18-19(3)4/h7-13,16-17,19H,5-6,14-15,18H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYWCHSZOSNSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.